molecular formula C19H14N2O2S B2622263 N-(6-methoxy-1,3-benzothiazol-2-yl)naphthalene-1-carboxamide CAS No. 313528-90-4

N-(6-methoxy-1,3-benzothiazol-2-yl)naphthalene-1-carboxamide

Cat. No.: B2622263
CAS No.: 313528-90-4
M. Wt: 334.39
InChI Key: JTUCULVCTOTFFY-UHFFFAOYSA-N
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Description

Chemical Characterization of N-(6-Methoxy-1,3-Benzothiazol-2-yl)Naphthalene-1-Carboxamide

Structural Identification and IUPAC Nomenclature

The systematic IUPAC name N-(6-methoxy-1,3-benzothiazol-2-yl)naphthalene-1-carboxamide reflects its fused heterocyclic-aryl architecture. The core structure comprises a naphthalene ring (positions 1–10) linked via a carboxamide group (–NH–C=O) to a 6-methoxybenzothiazole moiety. The benzothiazole subsystem contains sulfur at position 1 and nitrogen at position 3, with a methoxy (–OCH₃) substituent at position 6.

The naphthalene component adopts a planar configuration, while the benzothiazole ring exhibits slight puckering due to sulfur’s van der Waals radius. Conjugation between the carboxamide’s π-system and the benzothiazole’s aromatic ring enhances molecular rigidity, as confirmed by X-ray crystallography of analogous compounds.

Molecular Formula and Weight Analysis

The molecular formula C₁₉H₁₄N₂O₂S corresponds to a monoisotopic mass of 334.39 g/mol. Elemental composition breaks down to 68.24% carbon, 4.22% hydrogen, 8.38% nitrogen, 9.58% oxygen, and 9.59% sulfur.

Table 1: Molecular Descriptors

Property Value
Molecular formula C₁₉H₁₄N₂O₂S
Molecular weight 334.39 g/mol
Exact mass 334.0774 Da
Heavy atom count 24

Isotopic distribution analysis shows a base peak at m/z 334, with minor fragments at m/z 261 (naphthalene-carboxamide ion) and m/z 150 (protonated benzothiazole).

Spectroscopic Characterization

Infrared Spectroscopy

Key IR absorptions include:

  • 1,650 cm⁻¹ : Stretching vibration of the carboxamide carbonyl (C=O).
  • 1,240 cm⁻¹ : Asymmetric C–O–C stretch from the methoxy group.
  • 3,300 cm⁻¹ : N–H stretching of the secondary amide.
Nuclear Magnetic Resonance

¹H NMR (400 MHz, DMSO-d₆) highlights:

  • δ 8.21 (d, J=8.0 Hz) : Naphthalene H-2 proton.
  • δ 7.85–7.45 (m) : Remaining naphthalene aromatic protons.
  • δ 7.92 (s) : Benzothiazole H-5 proton.
  • δ 3.89 (s) : Methoxy (–OCH₃)

Properties

IUPAC Name

N-(6-methoxy-1,3-benzothiazol-2-yl)naphthalene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N2O2S/c1-23-13-9-10-16-17(11-13)24-19(20-16)21-18(22)15-8-4-6-12-5-2-3-7-14(12)15/h2-11H,1H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTUCULVCTOTFFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-methoxy-1,3-benzothiazol-2-yl)naphthalene-1-carboxamide typically involves the condensation of 6-methoxy-2-aminobenzothiazole with naphthalene-1-carboxylic acid or its derivatives. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the amide bond.

Industrial Production Methods

In an industrial setting, the production of N-(6-methoxy-1,3-benzothiazol-2-yl)naphthalene-1-carboxamide may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations ensures high yield and purity of the final product. Purification steps may include recrystallization, chromatography, or distillation.

Chemical Reactions Analysis

Types of Reactions

N-(6-methoxy-1,3-benzothiazol-2-yl)naphthalene-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group in the carboxamide moiety can be reduced to an amine.

    Substitution: Electrophilic substitution reactions can occur at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂).

Major Products Formed

    Oxidation: Formation of N-(6-hydroxy-1,3-benzothiazol-2-yl)naphthalene-1-carboxamide.

    Reduction: Formation of N-(6-methoxy-1,3-benzothiazol-2-yl)naphthalen-1-amine.

    Substitution: Formation of halogenated derivatives of the compound.

Scientific Research Applications

Chemistry

In the field of chemistry, N-(6-methoxy-1,3-benzothiazol-2-yl)naphthalene-1-carboxamide serves as:

  • Building Block for Synthesis: It is utilized as a precursor for the development of more complex molecules.
  • Ligand in Coordination Chemistry: The compound can form complexes with metal ions, which can be useful in catalysis and materials science.

Biology

The biological applications of this compound include:

  • Antimicrobial Activity: Studies have shown that derivatives of benzothiazole compounds exhibit significant antimicrobial properties. For instance, one study indicated that modifications of the benzothiazole moiety enhance its efficacy against various pathogens .
    CompoundActivityReference
    N-(6-methoxy-benzothiazol-2-yl)-naphthaleneAntimicrobial
  • Anticancer Potential: Research indicates that this compound can inhibit cancer cell proliferation. A study demonstrated that it interacts with specific cellular pathways, leading to apoptosis in cancer cells.
    StudyFindings
    Srivastava et al., 2019Exhibited anticancer properties on various cell lines

Medicine

In medicinal chemistry, N-(6-methoxy-1,3-benzothiazol-2-yl)naphthalene-1-carboxamide has been explored for:

  • Anti-inflammatory Effects: Research indicates that it may inhibit inflammatory pathways, providing potential therapeutic benefits for inflammatory diseases.
    MechanismEffect
    Inhibition of COX enzymesReduces inflammation and pain

Industry

The compound also finds applications in industrial settings:

  • Dyes and Pigments Production: Its unique chemical structure allows it to be used in creating dyes with specific color properties.

Case Studies and Research Findings

Several studies have documented the efficacy and applications of N-(6-methoxy-1,3-benzothiazol-2-yl)naphthalene-1-carboxamide:

  • Antimicrobial Activity Study (2015): This study synthesized various benzothiazole derivatives and evaluated their antimicrobial activity. The findings highlighted that certain modifications significantly enhanced their effectiveness against bacterial strains .
  • Anticancer Research (2017): A study focused on the anticancer properties of benzothiazole derivatives found that N-(6-methoxy-benzothiazol-2-yl)-naphthalene exhibited potent activity against breast cancer cell lines through apoptosis induction.
  • Anti-inflammatory Mechanism Exploration (2019): Research into the anti-inflammatory effects revealed that this compound could modulate cytokine production, suggesting its potential as a therapeutic agent for inflammatory diseases.

Mechanism of Action

The mechanism of action of N-(6-methoxy-1,3-benzothiazol-2-yl)naphthalene-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cell proliferation, thereby exerting anti-inflammatory or anticancer effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2-(Adamantan-1-yl)-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide

  • Molecular Formula : C₂₀H₂₄N₂O₂S; Molecular Weight : 356.48 g/mol .
  • Structural Differences: Replaces the naphthalene carboxamide with an adamantyl-acetamide group.
  • Crystallographic Data :
    • Space group: Triclinic P1.
    • Intermolecular interactions: N–H⋯N hydrogen bonds form dimers; C–H⋯O and S⋯S interactions stabilize the crystal lattice .
    • Planarity: The acetamide-benzothiazole fragment is nearly planar (r.m.s. deviation: 0.051–0.091 Å), favoring stacking interactions .
  • Synthetic Route : Reacts 1-(1-adamantylacetyl)-1H-imidazole with 6-methoxy-1,3-benzothiazol-2-amine in chloroform, yielding 22% after recrystallization .

N-(6-Methoxy-1,3-benzothiazol-2-yl)thiophene-2-carboxamide

  • Molecular Formula : C₁₃H₁₀N₂O₂S₂; Molecular Weight : 290.36 g/mol .
  • Structural Differences : Substitutes naphthalene with a thiophene ring, reducing molecular weight and aromatic surface area.
  • Key Properties: Hydrogen bond donors/acceptors: 1/4, indicating moderate solubility. Complexity score: 434 (lower than the naphthalene analog), suggesting easier synthesis .
  • Applications : Thiophene derivatives are associated with antimicrobial and kinase inhibitory activities .

5-(4-Methoxybenzyl)-4-amino-1,2,4-triazole-3-ylnaphthalene-1-carbothioate

  • Molecular Formula : C₂₁H₁₈N₄O₂S; Molecular Weight : 390.45 g/mol .
  • Structural Differences : Replaces the benzothiazole core with a 1,2,4-triazole ring and introduces a carbothioate group.
  • Synthesis : Reacts 5-(4-methoxybenzyl)-1,3,4-oxadiazole-2-thiol with 1-naphthoyl chloride under basic conditions (82% yield) .
  • Bioactivity: Triazole-carbothioate hybrids exhibit pronounced antifungal and anticancer properties .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Synthetic Yield Bioactivity Notes
N-(6-Methoxy-1,3-benzothiazol-2-yl)naphthalene-1-carboxamide C₁₉H₁₄N₂O₂S 334.39 Naphthalene carboxamide Not reported Antitumor, antimicrobial
2-(Adamantan-1-yl)-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide C₂₀H₂₄N₂O₂S 356.48 Adamantyl-acetamide 22% CNS-targeted potential
N-(6-Methoxy-1,3-benzothiazol-2-yl)thiophene-2-carboxamide C₁₃H₁₀N₂O₂S₂ 290.36 Thiophene carboxamide Not reported Kinase inhibition
5-(4-Methoxybenzyl)-4-amino-1,2,4-triazole-3-ylnaphthalene-1-carbothioate C₂₁H₁₈N₄O₂S 390.45 Triazole-carbothioate 82% Antifungal, anticancer

Research Findings and Implications

  • Naphthalene vs. Adamantyl : The naphthalene derivative (334.39 g/mol) has a lower molecular weight than the adamantyl analog (356.48 g/mol), which may enhance bioavailability . However, adamantyl’s lipophilicity could improve CNS penetration .
  • Thiophene vs. Naphthalene : The thiophene analog’s reduced aromaticity (290.36 g/mol) may limit π-π stacking but offers synthetic simplicity .
  • Triazole-Carbothioate Hybrids : Higher synthetic yields (82%) and antifungal efficacy highlight triazole’s versatility over benzothiazoles .

Biological Activity

N-(6-methoxy-1,3-benzothiazol-2-yl)naphthalene-1-carboxamide is a compound that belongs to the class of benzothiazole derivatives. These compounds have garnered significant interest due to their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the biological activity of this specific compound, synthesizing findings from various studies.

Chemical Structure and Properties

The molecular formula of N-(6-methoxy-1,3-benzothiazol-2-yl)naphthalene-1-carboxamide is C19H14N2O2SC_{19}H_{14}N_{2}O_{2}S. The compound features a methoxy group on the benzothiazole ring and a carboxamide moiety linked to a naphthalene structure, which is crucial for its biological activity.

Synthesis

The synthesis typically involves the condensation of 6-methoxy-2-aminobenzothiazole with naphthalene-1-carboxylic acid in the presence of coupling agents like dicyclohexylcarbodiimide (DCC) and catalysts such as 4-dimethylaminopyridine (DMAP) under controlled conditions. This method ensures high yield and purity of the final product.

Anticancer Activity

Research has indicated that benzothiazole derivatives exhibit significant anticancer properties. A study highlighted that compounds similar to N-(6-methoxy-1,3-benzothiazol-2-yl)naphthalene-1-carboxamide showed moderate to excellent cytotoxic activity against various cancer cell lines, including NCI-H226 and MDA-MB-231. The most promising derivatives had IC50 values ranging from 0.24 to 0.92 µM, indicating strong potential as anticancer agents .

CompoundCell LineIC50 (µM)Activity Level
18eNCI-H2260.31Excellent
18eMDA-MB-2310.24Moderate to Excellent

Antimicrobial Activity

N-(6-methoxy-1,3-benzothiazol-2-yl)naphthalene-1-carboxamide has also been evaluated for its antimicrobial properties. Studies have shown that derivatives of benzothiazole possess good bactericidal and fungicidal activities, attributed to their ability to interact with essential microbial targets. For instance, molecular docking studies suggest that these compounds inhibit key biochemical functions necessary for bacterial survival .

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties as well. Research indicates that benzothiazole derivatives can inhibit enzymes involved in inflammatory pathways, thus reducing inflammation-related symptoms. This activity is particularly relevant in developing treatments for chronic inflammatory diseases .

The biological activity of N-(6-methoxy-1,3-benzothiazol-2-yl)naphthalene-1-carboxamide is primarily attributed to its ability to bind with specific enzymes or receptors within biological systems. By modulating the activity of these molecular targets, the compound can exert its anticancer and anti-inflammatory effects. For example, it may inhibit procaspase-3 activation, a crucial pathway in apoptosis and cancer progression .

Case Studies

Several case studies have examined the efficacy of benzothiazole derivatives in clinical settings:

  • Anticancer Study : A novel series of benzothiazole derivatives were tested against multiple cancer cell lines, demonstrating significant cytotoxicity and potential for further development into therapeutic agents.
  • Antimicrobial Evaluation : Compounds were assessed for their ability to inhibit bacterial growth in vitro, showing promising results that warrant further exploration in clinical applications.

Q & A

Basic Research Question

  • IR Spectroscopy :
    • C=O Stretch : ~1670–1680 cm⁻¹ (amide I band).
    • C-O (Methoxy) : ~1250–1275 cm⁻¹.
    • N-H Stretch : ~3260–3300 cm⁻¹ (amide) .
  • 1H NMR :
    • Methoxy protons : Singlet at δ ~3.8–4.0 ppm.
    • Aromatic protons : Multiplet signals between δ 7.2–8.5 ppm (naphthalene and benzothiazole rings).
    • Amide NH : Broad signal at δ ~10.5–11.0 ppm (exchange with DMSO-d₆) .
  • 13C NMR :
    • Carbonyl (C=O) : δ ~165–170 ppm.
    • Methoxy carbon : δ ~55–60 ppm .

How do crystallographic studies resolve molecular geometry and intermolecular interactions in this compound?

Advanced Research Question

  • X-Ray Diffraction :
    • Planarity : The benzothiazole and naphthalene moieties adopt near-planar conformations (r.m.s. deviation <0.1 Å), stabilized by conjugation .
    • Hydrogen Bonding : N-H···N interactions between amide and benzothiazole groups form dimers (distance ~2.8–3.0 Å) .
    • S···S Interactions : Attractive sulfur-sulfur contacts (~3.6 Å) contribute to crystal packing .
      Methodological Note : Use SHELXL for refinement; apply TWIN and HKLF5 commands to handle twinning or high-symmetry space groups .

How can researchers analyze tautomerism or conformational isomerism in solution versus solid-state?

Advanced Research Question

  • Solid-State : X-ray crystallography is definitive for identifying tautomeric forms (e.g., keto-enol equilibria) .
  • Solution Studies :
    • VT-NMR : Variable-temperature NMR (e.g., -40°C to 80°C in DMSO-d₆) detects dynamic processes.
    • 2D NOESY : Correlates spatial proximity of protons to confirm rotational barriers (e.g., amide bond rigidity) .
  • Computational Validation : DFT calculations (B3LYP/6-311+G**) predict energetically favored tautomers and compare with experimental data .

What experimental design principles apply to evaluating antimicrobial activity, and how are contradictions in MIC data resolved?

Advanced Research Question

  • Assay Design :
    • Strain Selection : Include gram-positive (e.g., S. aureus) and gram-negative (e.g., E. coli) models .
    • Controls : Use ciprofloxacin (DNA gyrase inhibitor) and solvent-only controls to validate assay conditions.
  • MIC Determination :
    • Broth Microdilution : Test concentrations from 0.78–100 µg/mL in Mueller-Hinton broth.
    • Data Contradictions : Replicate assays in triplicate and apply statistical tests (e.g., ANOVA) to address variability. Cross-validate with time-kill curves .

What computational strategies predict binding affinity to targets like DNA gyrase, and how are docking results validated?

Advanced Research Question

  • Docking Workflow :
    • Protein Preparation : Retrieve DNA gyrase structure (PDB: 3G75), remove water, add hydrogens.
    • Ligand Preparation : Optimize compound geometry using AMBER force fields.
    • Binding Site : Define active site residues (e.g., Asp81, Ala84, Ser85) critical for inhibitor binding .
  • Validation :
    • RMSD Threshold : Accept poses with RMSD <2.0 Å from co-crystallized ligands.
    • MD Simulations : Run 50 ns simulations (GROMACS) to assess binding stability .

How do substituents on the benzothiazole ring influence biological activity and physicochemical properties?

Advanced Research Question

  • SAR Insights :
    • Methoxy Group (6-position) : Enhances lipophilicity (logP ↑) and membrane permeability.
    • Nitro Group : Increases electrophilicity, potentially improving DNA gyrase inhibition .
  • Physicochemical Profiling :
    • logP : Measure via shake-flask method (octanol-water partition).
    • Solubility : Use HPLC-UV to quantify solubility in PBS (pH 7.4) .

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